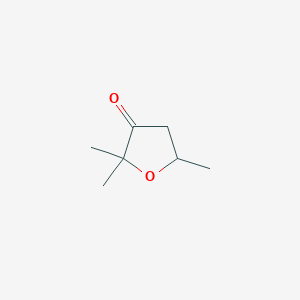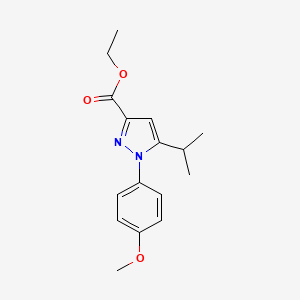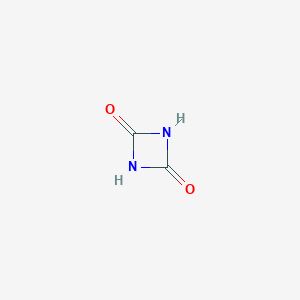
2,2,5-trimethyldihydro-3(2H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethyldihydro-3(2H)-furanone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is a furanone derivative, characterized by a furan ring with three methyl groups attached at positions 2 and 5. Its molecular formula is C7H12O2, and it is often used in the synthesis of other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-trimethyldihydro-3(2H)-furanone typically involves the cyclization of suitable precursors under specific conditions. One common method includes the acid-catalyzed cyclization of 4-hydroxy-2-pentanone derivatives. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the furanone ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. These methods often utilize metal catalysts to enhance the reaction rate and yield. For example, palladium-catalyzed cyclization reactions have been explored for the large-scale synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,5-Trimethyldihydro-3(2H)-furanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethyldihydro-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor
Wirkmechanismus
The mechanism by which 2,2,5-trimethyldihydro-3(2H)-furanone exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the furanone ring. These electronic effects can stabilize or destabilize reaction intermediates, thereby influencing the reaction pathways.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylfuran: Another furan derivative with two methyl groups at positions 2 and 5.
2-Methylfuran: A simpler furan derivative with a single methyl group at position 2.
3-Methylfuran: A furan derivative with a methyl group at position 3.
Uniqueness: 2,2,5-Trimethyldihydro-3(2H)-furanone is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
34003-73-1 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2,2,5-trimethyloxolan-3-one |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)7(2,3)9-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
BPDGLMUKLUDHKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14145297.png)

![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)



![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)

![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)


